4,5-Dimethyl-6-((1-(6-methylpyrimidin-4-yl)piperidin-4-yl)methoxy)pyrimidine is a chemical compound with the molecular formula and a molecular weight of approximately 313.405 g/mol. It is identified by the CAS number 2320605-13-6. This compound has garnered attention in scientific research due to its potential biological activities, particularly in pharmacological applications .
This compound belongs to the class of pyrimidine derivatives, which are known for their diverse biological activities, including antiviral, anticancer, and anti-inflammatory properties. The presence of both piperidine and pyrimidine moieties suggests potential interactions with various biological targets, making it a subject of interest in medicinal chemistry.
The synthesis of 4,5-Dimethyl-6-((1-(6-methylpyrimidin-4-yl)piperidin-4-yl)methoxy)pyrimidine typically involves multi-step organic reactions.
Technical Details:
The entire process requires careful control of reaction conditions to optimize yield and purity.
The molecular structure of 4,5-Dimethyl-6-((1-(6-methylpyrimidin-4-yl)piperidin-4-yl)methoxy)pyrimidine can be represented using various chemical notations:
InChI=1S/C17H23N5O/c1-12-8-16(20-10-18-12)22-6-4-15(5-7-22)9-23-17-13(2)14(3)19-11-21-17/h8,10-11,15H,4-7,9H2,1-3H3
This notation provides detailed information about the atomic connectivity within the molecule.
The chemical reactivity of 4,5-Dimethyl-6-((1-(6-methylpyrimidin-4-yl)piperidin-4-yl)methoxy)pyrimidine can be explored through various transformations:
Technical Details:
These reactions are essential for exploring its derivatives and potential applications in drug development.
The mechanism of action for 4,5-Dimethyl-6-((1-(6-methylpyrimidin-4-yl)piperidin-4-yl)methoxy)pyrimidine is primarily linked to its interaction with biological targets:
Data:
Understanding these mechanisms is crucial for evaluating its therapeutic potential.
The physical properties of 4,5-Dimethyl-6-((1-(6-methylpyrimidin-4-yl)piperidin-4-yl)methoxy)pyrimidine include:
Property | Value |
---|---|
Appearance | Solid (typically crystalline) |
Melting Point | Not specified |
Solubility | Soluble in organic solvents |
Chemical properties encompass stability under various conditions and reactivity with other chemicals:
Relevant Data:
These properties are vital for handling and application in laboratory settings.
The primary applications of 4,5-Dimethyl-6-((1-(6-methylpyrimidin-4-yl)piperidin-4 yl)methoxy)pyrimidine include:
These applications highlight its significance in advancing medicinal chemistry and pharmacology.
CAS No.: 533-67-5
CAS No.: 178557-21-6
CAS No.:
CAS No.: 51068-94-1
CAS No.: 143168-23-4
CAS No.: